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Compound of Interest

Compound Name: (±)9,10-DiHOME

Cat. No.: B1241868

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(±)9,10-dihydroxy-12Z-octadecenoic acid ((±)9,10-DiHOME) is a bioactive lipid metabolite

derived from linoleic acid. It is formed through the cytochrome P450 pathway, which generates

the epoxide intermediate (±)9(10)-EpOME (leukotoxin), followed by hydrolysis via the soluble

epoxide hydrolase (sEH)[1][2]. 9,10-DiHOME has been implicated in various physiological and

pathological processes, including inflammation and cardiovascular function, making it a

significant biomarker in biomedical research[2][3]. Accurate quantification of 9,10-DiHOME in

biological matrices such as serum is crucial for understanding its role in health and disease.

This document provides detailed protocols for the extraction of (±)9,10-DiHOME from serum

using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques, optimized

for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation
The choice of extraction method can significantly impact the recovery and purity of the analyte.

Below is a summary of expected performance characteristics for the described methods.
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Absolute recoveries can be sample and laboratory dependent and should always be

determined empirically using a spiked internal standard.

Parameter

Liquid-Liquid

Extraction

(Methanol/Hexane)

Solid-Phase

Extraction (C18)

Liquid-Liquid

Extraction

(Methanol/Chlorofor

m/MTBE)

Analyte Recovery Good to Excellent Excellent

Excellent (>95% for

many lipid classes)[4]

[5]

Selectivity Moderate High High

Throughput Moderate
High (amenable to 96-

well format)[6]
Low to Moderate

Sample Volume 100 - 200 µL 100 µL[6][7] 100 µL[4][5]

Key Advantages Simple, rapid
High purity, good for

complex matrices

Broad lipid class

recovery

Key Disadvantages
Potential for lower

purity

More steps, requires

specific cartridges

Use of chlorinated

solvents

Experimental Protocols
Critical Preliminary Steps: Sample Handling and Internal
Standard Spiking
To ensure accurate quantification and prevent artificial generation or degradation of 9,10-

DiHOME, the following steps are crucial before proceeding with any extraction protocol:

Sample Collection and Storage: Collect whole blood and allow it to clot. Centrifuge to

separate the serum. Store serum samples at -80°C until analysis to minimize lipid

peroxidation.

Antioxidant Addition: To prevent auto-oxidation of polyunsaturated fatty acids during sample

preparation, it is recommended to add an antioxidant such as butylated hydroxytoluene
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(BHT) to the initial extraction solvent[8].

Internal Standard: For accurate quantification, a stable isotope-labeled internal standard,

such as (±)9,10-DiHOME-d4, must be added to each serum sample before any extraction

steps[6][7]. This accounts for any analyte loss during sample processing.

Protocol 1: Solid-Phase Extraction (SPE) for High-
Throughput Analysis
This method is adapted from high-throughput oxylipin quantification protocols and is suitable

for processing multiple samples simultaneously using a 96-well plate format[6].

Materials:

Serum samples

(±)9,10-DiHOME-d4 internal standard (ISTD) solution

Methanol (MeOH), HPLC grade

Deionized water (DI H₂O)

C18 SPE cartridges or 96-well plate (e.g., 500 mg/6 mL)[7]

SPE manifold (e.g., Biotage Pressure+ Manifold)[6]

Nitrogen evaporator (e.g., TurboVap)

LC-MS grade reconstitution solvent (e.g., 50% Methanol)

Procedure:

Sample Preparation:

Thaw serum samples on ice.

In a microcentrifuge tube, combine 100 µL of serum with 5-10 µL of the ISTD solution

(e.g., (d4) 9,10-diHOME)[6][7].
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Add 300 µL of ice-cold methanol to precipitate proteins[7].

Vortex for 10 seconds and incubate at -20°C for at least 20 minutes (or overnight) to

ensure complete protein precipitation[7].

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

Transfer the supernatant to a new tube.

Solid-Phase Extraction:

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1

mL of DI H₂O[6].

Loading: Load the supernatant from the protein precipitation step onto the conditioned

cartridge[6].

Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar

impurities[6].

Elution: Elute the (±)9,10-DiHOME and other lipids with 1.2 mL of methanol into a clean

collection tube[6].

Solvent Evaporation and Reconstitution:

Dry the eluent under a gentle stream of nitrogen in an evaporator[6].

Reconstitute the dried extract in 50 µL of the reconstitution solvent (e.g., 50% methanol)

for LC-MS/MS analysis[6].

Protocol 2: Liquid-Liquid Extraction (LLE) with Methanol
and Hexane
This is a simpler LLE protocol effective for removing nonpolar lipids and precipitating proteins.

Materials:

Serum samples
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(±)9,10-DiHOME-d4 internal standard (ISTD) solution

Methanol (MeOH), HPLC grade

Hexane, HPLC grade

Procedure:

Protein Precipitation and Initial Extraction:

Aliquot 200 µL of serum into a glass tube.

Add the ISTD solution.

Add 400 µL of ice-cold methanol, vortex vigorously for 10 seconds[1].

Centrifuge at ~4700 x g for 25 minutes to pellet the precipitated proteins[1].

Hexane Wash:

Collect the supernatant.

Add 120 µL of hexane to the supernatant, vortex for 10 seconds, and centrifuge at ~2200

x g for 5 minutes to separate the layers[1].

Carefully aspirate and discard the upper hexane layer.

Repeat the hexane wash two more times to ensure complete removal of neutral lipids[1].

Final Preparation:

The lower aqueous-methanol phase containing the DiHOMEs is collected.

Evaporate the solvent under nitrogen.

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
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Protocol 3: One-Phase Liquid-Liquid Extraction with
Methanol/Chloroform/MTBE (MMC)
This method is reported to provide excellent recovery for a broad range of lipid classes[4][5].

Materials:

Serum samples

(±)9,10-DiHOME-d4 internal standard (ISTD) solution

Methanol/Chloroform/Methyl-tert-butyl ether (MTBE) solvent mixture

Procedure:

Extraction:

To 100 µL of serum in a glass tube, add the ISTD solution.

Add 2 mL of the MMC solvent mixture[4][5].

Vortex thoroughly to ensure a single-phase mixture and incubate for a defined period (e.g.,

30 minutes at room temperature with shaking).

Centrifuge to pellet any precipitated protein.

Sample Finalization:

Transfer the supernatant to a new tube.

Dry the solvent under a stream of nitrogen.

Reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualization
Biosynthesis of (±)9,10-DiHOME
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Caption: Biosynthesis pathway of (±)9,10-DiHOME from linoleic acid.

Experimental Workflow for (±)9,10-DiHOME Extraction
and Analysis
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Caption: General workflow for SPE-based extraction and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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